molecular formula C13H7Cl2N3O B1672690 N-(1H-苯并三唑-1-基)-2,4-二氯苯甲酰胺 CAS No. 200626-61-5

N-(1H-苯并三唑-1-基)-2,4-二氯苯甲酰胺

货号 B1672690
CAS 编号: 200626-61-5
分子量: 292.12 g/mol
InChI 键: UVNLAUGZMOPBPR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzotriazole derivatives are a class of heterocyclic compounds that have been extensively studied for their broad range of biological activity . They have been found to be biologically active and have been used in the synthesis of a variety of antimicrobial, antiparasitic, and even antitumor agents .


Synthesis Analysis

While specific synthesis methods for “N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide” were not found, benzotriazole-mediated amino-alkylations have been used to broaden the utility of Mannich-type condensations . A series of 2-(1H-benzotriazol-1-yl) N-substituted acetohydrazide derivatives were synthesized using a method given in the literature .


Molecular Structure Analysis

The solid-state structure of a similar compound, 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, shows that this Mannich base crystallizes forming intermolecular N···HO hydrogen bonds, rather than intramolecular ones .


Chemical Reactions Analysis

Benzotriazole derivatives have been used as a versatile synthetic tool. They have been used for the synthesis of heterocyclic and non-heterocyclic frameworks . They have also been used in the synthesis of various 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides .

属性

IUPAC Name

benzotriazol-1-yl-(2,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O/c14-8-5-6-9(10(15)7-8)13(19)18-12-4-2-1-3-11(12)16-17-18/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNLAUGZMOPBPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354402
Record name ITSA1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide

CAS RN

200626-61-5
Record name ITSA1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ITSA-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide
Reactant of Route 5
Reactant of Route 5
N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide
Reactant of Route 6
N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide

Q & A

Q1: What is the primary mechanism of action of ITSA-1?

A: ITSA-1 acts as a histone deacetylase (HDAC) activator. [, ] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By activating HDACs, ITSA-1 can modulate gene expression. [, ]

Q2: How does ITSA-1 impact vascular endothelial cells (ECs) under arterial laminar shear stress (ALS)?

A: Research indicates that ITSA-1 can prevent ALS-induced damage and inflammation in venous ECs. [] This protective effect is linked to its ability to increase the expression of H3K9me3 (a histone modification associated with gene silencing) and activate focal adhesion kinase (FAK), which is involved in cell adhesion and mechanotransduction. []

Q3: Does ITSA-1 interact with other pathways in vascular cells?

A: ITSA-1 has been shown to mitigate mitochondrial oxidative stress in vascular endothelial cells exposed to inflammatory stimuli. [] This protective effect appears to involve the activation of antioxidant pathways and the inhibition of histone deacetylase activity. []

Q4: Can the effects of ITSA-1 be reversed?

A: Studies using human umbilical vein endothelial cells (HUVECs) have shown that the antioxidant and mitochondrial-protective effects of ITSA-1 can be entirely offset by co-treatment with the HDAC inhibitor Entinostat. [] This suggests that the effects of ITSA-1 are reversible and directly linked to its HDAC-activating properties.

Q5: Beyond vascular cells, has ITSA-1 demonstrated activity in other biological contexts?

A: Research suggests that ITSA-1 can counteract the negative effects of sleep deprivation on intestinal health in mice. [] This effect appears to be mediated through modulation of the HDAC3-p-GSK-3β-β-catenin-Nrf2-NF-κB pathway, influencing inflammation, oxidative stress, and intestinal mucosal integrity. []

Q6: Are there any studies exploring the role of ITSA-1 in bone health?

A: While research specifically on ITSA-1 and bone health is limited within the provided context, studies using a different HDAC activator in a mouse model of CBS deficiency (a condition impacting hydrogen sulfide production) observed positive effects on bone homeostasis. [] These findings suggest that modulating HDAC activity might represent a potential therapeutic strategy for bone-related disorders.

Q7: Are there any known limitations or drawbacks associated with ITSA-1?

A: While the provided research highlights potential benefits of ITSA-1, further studies are needed to fully understand its safety and efficacy profile. Notably, a study on cardiomyocytes found that acute administration of ITSA-1 significantly reduced calcium transient amplitude and reuptake time into the sarcoplasmic reticulum. [] This finding emphasizes the need for cautious exploration of potential side effects and long-term consequences of ITSA-1 treatment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。